molecular formula C19H26N2O2 B6706612 N-(3-but-3-enoxyphenyl)-1-cyclopropylpiperidine-4-carboxamide

N-(3-but-3-enoxyphenyl)-1-cyclopropylpiperidine-4-carboxamide

Cat. No.: B6706612
M. Wt: 314.4 g/mol
InChI Key: AQPFAKBHCQGKKZ-UHFFFAOYSA-N
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Description

N-(3-but-3-enoxyphenyl)-1-cyclopropylpiperidine-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring, a cyclopropyl group, and a phenyl group with an enoxy substituent, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-(3-but-3-enoxyphenyl)-1-cyclopropylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-2-3-13-23-18-6-4-5-16(14-18)20-19(22)15-9-11-21(12-10-15)17-7-8-17/h2,4-6,14-15,17H,1,3,7-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPFAKBHCQGKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOC1=CC=CC(=C1)NC(=O)C2CCN(CC2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-but-3-enoxyphenyl)-1-cyclopropylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Enoxyphenyl Intermediate: The synthesis begins with the preparation of 3-but-3-enoxyphenylboronic acid, which is achieved through the reaction of phenylboronic acid with but-3-en-1-ol under palladium-catalyzed conditions.

    Cyclopropylpiperidine Formation: The next step involves the formation of 1-cyclopropylpiperidine, which can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Coupling Reaction: The final step is the coupling of the enoxyphenyl intermediate with the cyclopropylpiperidine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3-but-3-enoxyphenyl)-1-cyclopropylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The enoxy group can be oxidized to form corresponding epoxides or aldehydes under appropriate conditions.

    Reduction: The compound can be reduced to form saturated derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reducing agents such as LiAlH4 or NaBH4 are employed under anhydrous conditions.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are used.

Major Products Formed

    Oxidation: Epoxides, aldehydes, or carboxylic acids depending on the oxidizing agent and conditions.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Nitro, bromo, or sulfonyl derivatives of the phenyl ring.

Scientific Research Applications

N-(3-but-3-enoxyphenyl)-1-cyclopropylpiperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-but-3-enoxyphenyl)-1-cyclopropylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-but-3-enoxyphenyl)-4-hydroxy-1-cyclohexanecarboxamide
  • 4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine

Uniqueness

N-(3-but-3-enoxyphenyl)-1-cyclopropylpiperidine-4-carboxamide stands out due to its unique combination of a piperidine ring, cyclopropyl group, and enoxyphenyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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